Benzyl N-(2-aminoethyl)carbamate

Synthetic efficiency Protecting group strategy Process chemistry

Benzyl N-(2-aminoethyl)carbamate (synonyms: N-Cbz-ethylenediamine, N-(benzyloxycarbonyl)-1,2-diaminoethane, CAS 72080-83-2) is a monoprotected diamine of the carbamate class, bearing a benzyloxycarbonyl (Cbz) group on one amino terminus and a free primary amine on the other. With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , this compound serves as a bifunctional building block in organic synthesis, particularly in solution-phase peptide synthesis and the construction of amine-containing small molecules.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 72080-83-2
Cat. No. B554902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(2-aminoethyl)carbamate
CAS72080-83-2
SynonymsBenzylN-(2-aminoethyl)carbamate; benzyl2-aminoethylcarbamate; 72080-83-2; Benzyl(2-aminoethyl)carbamate; N-CBZ-1,2-DIAMINOETHANE; AmbotzZNN1002; AC1MDQPB; AC1Q54LR; N-CBZ-ETHYLENEDIAMINE; SCHEMBL614872; CTK8E2444; MolPort-001-792-917; QMMFTRJQCCVPCE-UHFFFAOYSA-N; ZINC2562440; 2-(Benzyloxycarbonylamino)ethylamine; AKOS006230656; MCULE-5091402269; RP03967; N-1-Z-1,2-DiaminoethaneHydrochloride; AJ-40747; AK-82277; AN-37458; BC687559; (phenylmethyl)N-(2-azanylethyl)carbamate; (2-amino-ethyl)-carbamicacidbenzylester
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCN
InChIInChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
InChIKeyQMMFTRJQCCVPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(2-aminoethyl)carbamate (CAS 72080-83-2): A Procurement-Focused Baseline for Cbz-Protected Ethylenediamine


Benzyl N-(2-aminoethyl)carbamate (synonyms: N-Cbz-ethylenediamine, N-(benzyloxycarbonyl)-1,2-diaminoethane, CAS 72080-83-2) is a monoprotected diamine of the carbamate class, bearing a benzyloxycarbonyl (Cbz) group on one amino terminus and a free primary amine on the other. With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , this compound serves as a bifunctional building block in organic synthesis, particularly in solution-phase peptide synthesis and the construction of amine-containing small molecules . The Cbz group provides robust protection under acidic and basic conditions while being selectively removable via catalytic hydrogenolysis, making this compound a strategic intermediate for orthogonal protection schemes .

Why Generic Substitution of Benzyl N-(2-aminoethyl)carbamate with Alternative Protected Ethylenediamines Fails


Protected ethylenediamines are not interchangeable commodities; the choice of protecting group dictates the entire synthetic route. Benzyl N-(2-aminoethyl)carbamate (Cbz-EDA) is orthogonal to the widely used Boc protecting group: Cbz remains intact under the acidic conditions that cleave Boc (e.g., 50% TFA in DCM), while Boc is stable under the hydrogenolysis conditions that remove Cbz . This orthogonality cannot be replicated by mono-Boc-ethylenediamine (Boc-EDA), which is acid-labile, nor by mono-Fmoc-ethylenediamine, which is base-labile. Furthermore, the synthetic accessibility of Cbz-EDA is markedly superior—the target compound can be obtained in 94% isolated yield via a simple one-step procedure using excess ethylenediamine , whereas mono-Boc-EDA typically requires chromatographic purification and delivers substantially lower overall yields (ca. 32% over multiple steps) [1]. These differences in protecting-group chemistry and synthetic efficiency have direct consequences for route design, step count, and procurement economics.

Quantitative Evidence for Prioritizing Benzyl N-(2-aminoethyl)carbamate Over Comparator Protected Ethylenediamines


Superior Monoprotection Yield: Cbz-EDA Achieves 94% Isolated Yield vs. 32% Overall Yield for Mono-Boc-EDA

Benzyl N-(2-aminoethyl)carbamate is obtained in 94% isolated yield via slow addition of Cbz-Cl (1.0 equiv) to a 10-fold excess of ethylenediamine in anhydrous DCM at 0 °C, requiring no chromatographic purification . In stark contrast, the mono-Boc-ethylenediamine synthesis—a four-step sequence involving Boc protection, alkylation, Boc removal, and Fmoc installation—proceeds with only 32% overall yield, even when starting from 50 g of Boc anhydride [1]. This 62-percentage-point yield gap translates directly into material cost and production throughput.

Synthetic efficiency Protecting group strategy Process chemistry

Orthogonal Acid Stability: Cbz-EDA Tolerates Boc Deprotection Conditions That Destroy Boc-EDA

The Cbz group on benzyl N-(2-aminoethyl)carbamate remains intact under standard Boc-deprotection conditions (50% TFA in DCM), whereas the Boc group on mono-Boc-ethylenediamine is quantitatively removed under identical conditions . Conversely, Boc-EDA is stable under catalytic hydrogenolysis (H₂, Pd/C) while Cbz-EDA is quantitatively cleaved . This orthogonal relationship is exploited in multi-step syntheses where sequential deprotection is required, e.g., solution-phase peptide fragment coupling.

Orthogonal protection Solid-phase peptide synthesis Route design

Chemoselective Hydrogenation: Aliphatic N-Cbz Group Survives Pd/C(en) Conditions Where Other Reducible Groups Are Hydrogenated

A foundational study by Sajiki et al. (Tetrahedron, 2000) established that using 5% Pd/C–ethylenediamine [5% Pd/C(en)] in THF, the aliphatic N-Cbz group of protected amines is quantitatively retained while acetylene, olefin, azide, nitro, and benzyl ester functionalities are hydrogenated [1]. In contrast, standard Pd/C in MeOH leads to simultaneous hydrogenolysis of the N-Cbz group. This chemoselectivity is unique to the N-Cbz protecting group; N-Boc is stable toward hydrogenolysis regardless, but N-Boc lacks the acid-stability profile of N-Cbz, making Cbz-EDA a uniquely versatile building block for complex molecule synthesis where both orthogonal deprotection and chemoselective reduction are required.

Chemoselective reduction Pd/C catalysis Protecting group orthogonality

Commercial Purity Benchmarking: Cbz-EDA at >98% HPLC Purity vs. Boc-EDA at ≥97% GC Purity

Commercially available benzyl N-(2-aminoethyl)carbamate from TCI Chemicals is supplied at >98.0% purity by HPLC with confirmatory NMR and non-aqueous titration . By comparison, the closest commercial analog, mono-Boc-ethylenediamine, is typically offered at ≥97.0% purity by GC from the same supplier, with the specification noting potential contamination by up to 5% tert-butanol . While a 1-percentage-point purity difference may appear modest, the HPLC method used for Cbz-EDA is inherently more discriminating for non-volatile impurities than GC, and the absence of a hydrolysis byproduct (tert-butanol) in the Cbz-EDA specification removes a known source of lot-to-lot variability that plagues Boc-EDA procurement.

Analytical quality Procurement specification Reproducibility

Optimal Application Scenarios for Benzyl N-(2-aminoethyl)carbamate Based on Quantified Differentiation


Solution-Phase Peptide Synthesis with Orthogonal Boc/Cbz Protection Strategy

When a synthetic route requires independent manipulation of two amino groups, Cbz-EDA serves as the acid-stable, hydrogenolytically removable partner to Boc-EDA. In a typical fragment coupling sequence, the free amine of Cbz-EDA is coupled to a carboxylic acid, while a Boc-protected amine elsewhere in the molecule is subsequently deprotected with 50% TFA/DCM without affecting the Cbz group . The Cbz group is then removed at the final stage by catalytic hydrogenolysis. This orthogonal deprotection strategy cannot be executed with two Boc-protected or two Cbz-protected diamines, making Cbz-EDA the essential procurement choice for this route design.

Synthesis of Peptide Nucleic Acid (PNA) Monomers and Backbone Intermediates

In PNA backbone synthesis, the ethylenediamine-derived aminoethylglycine scaffold requires sequential protection/deprotection steps. While mono-Boc-EDA has been used in this context with only 32% overall yield [1], the 94% single-step synthesis of Cbz-EDA offers a higher-yielding entry point when the final deprotection strategy accommodates hydrogenolysis. Researchers pursuing gram-to-kilogram scale PNA monomer production should evaluate Cbz-EDA as a cost-reducing alternative, particularly when the final PNA monomer does not contain hydrogenation-sensitive nucleobases.

Chemoselective Hydrogenation of Polyfunctional Intermediates Bearing an Ethylenediamine Handle

For molecules containing multiple reducible groups (e.g., alkyne, azide, nitro, benzyl ester) alongside an ethylenediamine moiety, Cbz-EDA enables a one-pot chemoselective hydrogenation using the 5% Pd/C(en)/THF system, retaining the aliphatic N-Cbz group while reducing other functionalities [2]. This methodology eliminates the need for stepwise protection/deprotection of each reducible group, directly reducing synthetic step count and improving overall yield compared to alternative building blocks lacking this chemoselective handle.

ADC Linker and Bioconjugation Chemistry Requiring High-Purity Diamine Building Blocks

Antibody-drug conjugate (ADC) linker synthesis demands building blocks with precise stoichiometry to ensure reproducible drug-to-antibody ratios. Cbz-EDA's commercial availability at >98% HPLC purity with no noted reactive alcohol impurity (unlike Boc-EDA, which may contain up to 5% tert-butanol) ensures that the free amine reacts quantitatively with activated ester or isocyanate intermediates without competing nucleophiles. This purity advantage minimizes the formation of side products that complicate downstream purification of precious ADC intermediates.

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